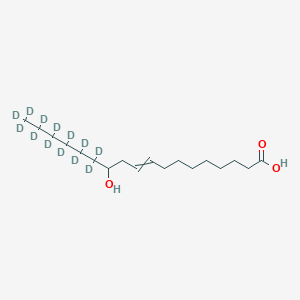
13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac Ricinoleic Acid-d13 is an isotopic analogue of rac Ricinoleic Acid. It is primarily found in oils extracted from the seeds of Ricinus species, which belong to the Euphorbiaceae family. This compound is often used in scientific research due to its unique properties and isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Rac Ricinoleic Acid-d13 can be synthesized through the hydrolysis of castor oil, which is rich in ricinoleic acid. The hydrolysis process can be catalyzed by enzymes such as Lipozyme TLIM, which offers a green and efficient method for the production of ricinoleic acid . The conversion rate in this enzymatic hydrolysis process is approximately 96.2% .
Industrial Production Methods: Industrial production of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid involves the extraction of castor oil followed by its hydrolysis. The hydrolysis can be performed using various methods, including the use of monobasic alkali salts to achieve high separation efficiency .
化学反应分析
Types of Reactions: Rac Ricinoleic Acid-d13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
科学研究应用
Rac Ricinoleic Acid-d13 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure and function of proteins and enzymes.
Biology: Employed in the investigation of biological pathways and processes.
Medicine: Utilized in pharmacological research to understand the effects of isotopic labeling on drug metabolism and action.
Industry: Applied in the production of plasticizers, emulsifiers, and nanomaterials.
作用机制
Rac Ricinoleic Acid-d13 exerts its effects by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. This inhibition can lead to reduced production of inflammatory mediators and oxidative damage.
相似化合物的比较
Ricinoleic Acid: The non-isotopic form of 13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid.
12-Hydroxy-9-octadecenoic Acid: Another name for ricinoleic acid.
Edenor Ri 90-d13: A synonym for this compound.
Uniqueness: Rac Ricinoleic Acid-d13 is unique due to its isotopic labeling, which makes it particularly useful in research applications that require precise tracking and analysis of molecular interactions and pathways.
属性
IUPAC Name |
13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-RNLOIIBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
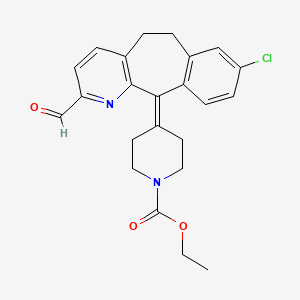
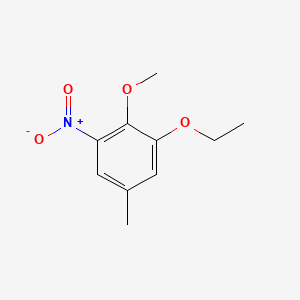
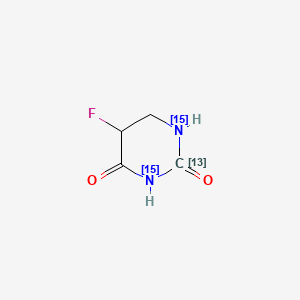
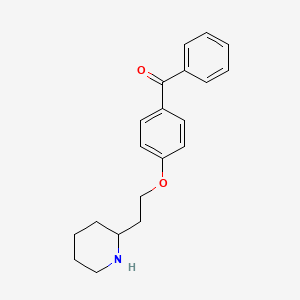
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

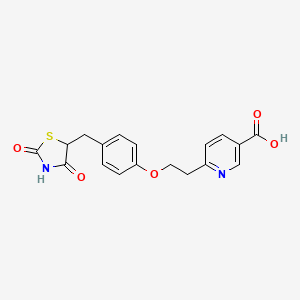
![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
